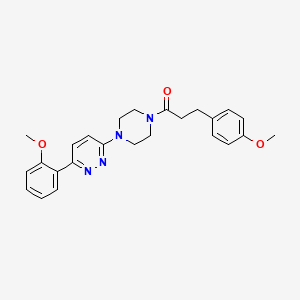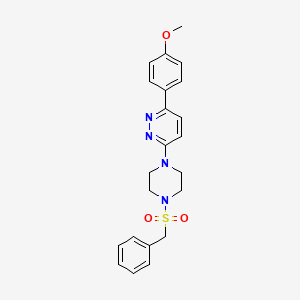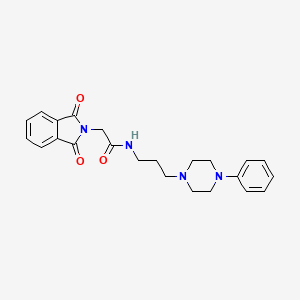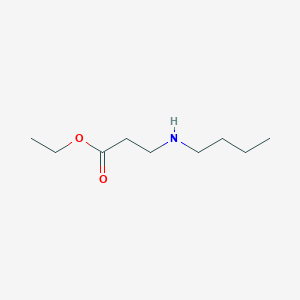
methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate
Descripción general
Descripción
Methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate, also known as MATC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of triazole derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
Target of Action
Compounds containing the indole nucleus, which is structurally similar to the 1h-1,2,3-triazole ring, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets resulting in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to affect a variety of biochemical pathways .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure is well-defined. methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has also been found to have low toxicity and is relatively stable under physiological conditions. However, one limitation of methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate is its solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate. One potential application is in the treatment of multidrug-resistant bacteria, where methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has shown promising results in inhibiting the growth of MRSA. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, where methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has been found to have neuroprotective properties. Further research is needed to fully understand the mechanism of action of methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate and its potential therapeutic applications.
Conclusion:
In conclusion, methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate is a promising chemical compound with potential therapeutic applications in cancer, inflammation, and bacterial infections. Its synthesis method is well-established, and its mechanism of action is being actively studied. methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has several advantages for lab experiments, but its solubility in aqueous solutions is a limitation. Further research is needed to fully understand the potential applications of methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate and its mechanism of action.
Aplicaciones Científicas De Investigación
Methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. In cancer treatment, methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common underlying factor in many diseases, and methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. methyl 1-(4-aminophenyl)-1H-1,2,3-triazole-4-carboxylate has also been found to have antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
methyl 1-(4-aminophenyl)triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-10(15)9-6-14(13-12-9)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTYKWWVPCSZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Benzo[d][1,3]dioxol-5-yl)-6-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)pyridazine](/img/structure/B3208125.png)
![1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B3208136.png)
![(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(9H-xanthen-9-yl)methanone](/img/structure/B3208148.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3208182.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3208188.png)


![N-(4-sulfamoylphenyl)-6-(p-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3208207.png)

